exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride
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Overview
Description
3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is a bicyclic nitrogen-containing compound. This compound is notable for its unique structural motif, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the bicyclic structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of pharmaceutical drugs.
Synthetic Routes and Reaction Conditions:
Cyclopropanation Method: One common synthetic route involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst.
Intramolecular Cyclopropanation: Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride typically involve large-scale cyclopropanation reactions. These methods are optimized for high yields and purity, often using flow chemistry techniques to generate diazo compounds efficiently .
Types of Reactions:
Cyclopropanation: The compound undergoes cyclopropanation reactions, which are crucial for forming the bicyclic structure.
Hydrolysis: Hydrolysis of the ester group in the cyclopropanation product can yield the carboxamide derivative.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts, and N-Boc-2,5-dihydropyrrole are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze ester groups to carboxamides.
Major Products:
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing pharmaceutical drugs, particularly those targeting nonplanar structures in drug discovery.
Antiviral Medications: Related compounds, such as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, are used in antiviral medications like boceprevir and pf-07321332.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and the specific modifications of the compound .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications and synthesized via intramolecular cyclopropanation.
3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives are synthesized through various catalytic routes and have applications in drug design.
Uniqueness: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is unique due to its specific structural motif, which provides a rigid and well-defined three-dimensional space for drug interactions. This makes it particularly valuable in the development of drugs targeting nonplanar structures .
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H |
InChI Key |
IOOQQAFDXAHVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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